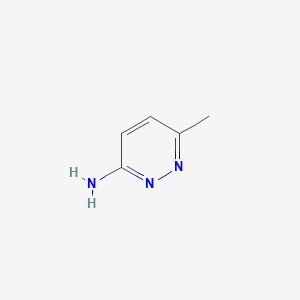

3-Amino-6-methylpyridazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-3-5(6)8-7-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZMCIGKULUUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171814 | |

| Record name | 6-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18591-82-7 | |

| Record name | 3-Amino-6-methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18591-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridazin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPYRIDAZIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4CC2ZVG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical characteristics of 3-Amino-6-methylpyridazine

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Amino-6-methylpyridazine

Introduction

This compound (CAS: 18591-82-7) is a heterocyclic aromatic amine that has garnered significant interest within the pharmaceutical and agrochemical sectors.[1] As a derivative of the pyridazine ring system, it possesses a unique arrangement of nitrogen heteroatoms that imparts distinct electronic and steric properties. These characteristics make it an invaluable scaffold and intermediate in medicinal chemistry. The 3-aminopyridazine core, in particular, is a key structural element in several approved pharmaceuticals, highlighting its privileged status in drug design.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data. It offers field-proven insights into the causality behind its properties, details robust experimental protocols for their validation, and contextualizes their impact on drug discovery and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a simple yet functionally rich molecule, featuring a basic amino group and a lipophilic methyl group appended to the polar pyridazine core.

| Identifier | Value | Source |

| IUPAC Name | 6-methylpyridazin-3-amine | [3] |

| CAS Number | 18591-82-7 | [4] |

| Molecular Formula | C₅H₇N₃ | [4] |

| Molecular Weight | 109.13 g/mol | [4] |

| Canonical SMILES | Cc1ccc(N)nn1 | [4] |

| InChI Key | KAZMCIGKULUUMR-UHFFFAOYSA-N | [4] |

Core Physicochemical Properties

A molecule's fundamental physical properties dictate its behavior from the reaction flask to in vivo applications. The properties of this compound suggest a stable, polar solid, which has direct implications for its handling, purification, and formulation.

| Property | Value | Significance in Drug Development |

| Appearance | Light yellow to dark red/brown solid | [3][5][6] |

| Melting Point | 222-223 °C | [5] |

| Boiling Point | 319 °C | [5] |

| pKa (Predicted) | 5.48 ± 0.10 | [5] |

| LogP (Predicted) | -0.1 | [7] |

Expert Insight: The Duality of the Pyridazine Scaffold

The pyridazine ring is a fascinating bioisostere for a phenyl ring, but with unique advantages.[2] The two adjacent nitrogen atoms act as strong hydrogen bond acceptors and create a significant dipole moment. This inherently increases polarity and aqueous solubility compared to a simple phenyl analogue, a desirable trait for reducing metabolic liabilities and improving pharmacokinetic profiles. The predicted pKa of ~5.5 is a direct consequence of the electron-withdrawing nature of the pyridazine nitrogens, which reduces the basicity of the exocyclic amino group compared to an aniline equivalent. This attenuated basicity can be critical for avoiding off-target interactions with aminergic receptors and preventing lysosomal trapping.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for determining the melting point and purity of a crystalline solid. Unlike simple capillary methods, it provides quantitative thermodynamic data. The onset temperature of the melting endotherm gives a highly accurate melting point, while the peak shape can provide an initial estimate of purity (sharper peaks suggest higher purity).

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity indium (m.p. 156.6 °C) and tin (m.p. 231.9 °C) standards.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere from 25 °C to 250 °C at a controlled rate of 10 °C/min.

-

Data Interpretation: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.

Solubility Profile

While no quantitative solubility data is publicly available, the predicted LogP of -0.1 suggests hydrophilicity.[7] Practical synthesis procedures note partitioning the compound between ethyl acetate and brine, with subsequent extraction into ethyl acetate, confirming at least moderate solubility in this organic solvent.[5] The presence of both a hydrogen bond donor (-NH₂) and multiple hydrogen bond acceptors (ring nitrogens) allows for effective solvation by both polar protic (e.g., water, methanol) and polar aprotic (e.g., DMSO, DMF) solvents.

Protocol 2: Thermodynamic Solubility Assessment via the Shake-Flask Method (OECD 105)

Causality: This method is the benchmark for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the solid-state and the solvated compound. This value is critical for designing in vivo studies, developing formulations, and ensuring material can be delivered effectively.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., pH 7.4 phosphate buffer, simulated gastric fluid, ethyl acetate).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic check should confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully withdraw a clear aliquot of the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and assessing the purity of this compound.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 110.1.[5][8] This provides rapid confirmation of the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic peaks confirming the key functional groups.

-

N-H Stretching: A pair of medium-to-strong bands between 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

-

C-H Stretching: Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl group C-H.

-

N-H Bending: A medium-to-strong scissoring vibration around 1600-1650 cm⁻¹.

-

C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to show three distinct signals:

-

Aromatic Protons: Two doublets in the aromatic region (likely ~6.5-7.5 ppm), corresponding to the two coupled protons on the pyridazine ring.

-

Amine Protons (-NH₂): A broad singlet that may appear between 4-6 ppm, whose chemical shift is highly dependent on solvent and concentration. This peak will exchange with D₂O.

-

Methyl Protons (-CH₃): A sharp singlet around 2.3-2.6 ppm, integrating to three protons.

-

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals: three for the sp² carbons of the pyridazine ring and one for the methyl group carbon. The carbon attached to the amino group will be the most upfield of the aromatic signals.

-

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay between the electron-rich amino group and the electron-deficient pyridazine ring.

-

Amino Group Reactivity: The primary amino group is nucleophilic and will undergo typical reactions such as acylation, alkylation, and diazotization. This functionality is the primary handle for synthetic elaboration, allowing for the construction of more complex molecules.

-

Ring Reactivity: The pyridazine ring itself is relatively electron-deficient and generally resistant to electrophilic aromatic substitution. However, it can activate the attached methyl group for condensation reactions or undergo nucleophilic substitution if a suitable leaving group is present on the ring.

-

Stability: The compound is a stable solid under standard laboratory conditions.[5] It should be stored in a dry, dark place to prevent potential degradation. Strong oxidizing agents should be avoided.

Conclusion

This compound is a stable, polar, and weakly basic building block with a well-defined physicochemical profile. Its high melting point and hydrophilicity are key characteristics that influence its application in synthesis and drug development. The amino group provides a reliable synthetic handle for diversification, while the pyridazine core offers a polar, metabolically stable scaffold that is advantageous for crafting molecules with favorable drug-like properties. The experimental protocols and expert insights provided in this guide offer a robust framework for scientists to effectively utilize and characterize this valuable chemical entity in their research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 18591-82-7 | AChemBlock [try.achemblock.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 5. This compound CAS#: 18591-82-7 [m.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 18591-82-7 [chemicalbook.com]

3-Amino-6-methylpyridazine spectroscopic data analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-6-methylpyridazine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound of significant interest within the fields of medicinal chemistry and drug development. As a substituted pyridazine, it belongs to a class of aromatic heterocycles known for a wide range of physiological activities, including antiviral, hypotensive, and anticancer properties.[1][2] The core 3-aminopyridazine scaffold is a key element in several approved drugs, highlighting its value as a pharmacophore and a versatile synthetic intermediate.[3]

Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectra. The content herein is designed for researchers, scientists, and drug development professionals, blending theoretical principles with practical, field-proven insights to facilitate the confident characterization of this important molecule.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₅H₇N₃, Molecular Weight: 109.13 g/mol ) consists of a pyridazine ring substituted with an amino group at position 3 and a methyl group at position 6.[4][5] The numbering of the heterocyclic ring is crucial for the correct assignment of spectroscopic signals.

Caption: Structure of this compound with atom numbering.

The electronic environment of each atom is influenced by the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing nature of the pyridazine ring nitrogens. These effects are directly observable in the compound's NMR, IR, and MS spectra.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Two distinct aromatic doublets for H4 and H5, a broad singlet for the amino protons, and a sharp singlet for the methyl protons. |

| ¹³C NMR | Five distinct carbon signals: two deshielded aromatic carbons attached to nitrogen (C3, C6), two shielded aromatic carbons (C4, C5), and one aliphatic carbon for the methyl group. |

| IR Spectroscopy | Two characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C=N/C=C ring stretching vibrations in the fingerprint region. |

| Mass Spectrometry (EI) | A strong molecular ion peak (M⁺˙) at m/z = 109, followed by characteristic fragmentation patterns including the loss of HCN and N₂. |

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Expertise & Causality: Experimental Protocol

The choice of solvent and instrument parameters is critical for acquiring a high-quality ¹H NMR spectrum. For this compound, a polar aprotic solvent is preferred.

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is an excellent choice as it readily dissolves polar compounds like aminopyridazines. Crucially, its residual solvent peak (~2.50 ppm) does not typically overlap with the aromatic or amino proton signals.[6] The acidic protons of the amino group will exchange with deuterium in solvents like D₂O, causing their signal to disappear; DMSO-d₆ preserves the NH₂ signal, allowing for its observation as a broad peak.

-

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength improves signal dispersion and simplifies the interpretation of coupling patterns.

-

Data Acquisition: Run a standard one-dimensional proton experiment, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

Predicted Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit four distinct signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H5 | ~7.4 - 7.6 | Doublet (d) | 1H | JH5-H4 ≈ 8.5 - 9.0 Hz |

| H4 | ~6.7 - 6.9 | Doublet (d) | 1H | JH4-H5 ≈ 8.5 - 9.0 Hz |

| NH₂ | ~5.5 - 6.5 | Broad Singlet (s) | 2H | N/A |

| CH₃ | ~2.4 - 2.5 | Singlet (s) | 3H | N/A |

Justification of Assignments:

-

Aromatic Protons (H4, H5): The pyridazine ring contains two vicinal protons, H4 and H5, which will split each other into doublets.

-

H5: This proton is adjacent to the electron-donating methyl group at C6 but is also influenced by the adjacent ring nitrogen (N1). It is expected to be the most downfield of the two aromatic protons. In the related compound 3-methylpyridazine, the corresponding proton (H5) appears around 7.40 ppm.[7]

-

H4: This proton is adjacent to the strongly electron-donating amino group at C3. This donation shields H4, shifting its resonance significantly upfield compared to H5. In 3-aminopyridazine, the H4 proton signal is observed at a lower chemical shift than H5.[8]

-

-

Amino Protons (NH₂): The protons of the primary amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be variable but is expected in the indicated range in DMSO-d₆.

-

Methyl Protons (CH₃): The methyl group, being attached to an aromatic ring, will appear as a sharp singlet in the benzylic region. Its chemical shift is influenced by the adjacent nitrogen, placing it around 2.4-2.5 ppm.

Caption: Key ¹H-¹H coupling relationship in this compound.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Expertise & Causality: Experimental Protocol

Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz proton instrument.

-

Data Acquisition: Run a standard proton-decoupled ¹³C experiment. This is the most common method, resulting in a spectrum where each unique carbon appears as a singlet. Acquiring a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum can aid in assignment by differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Predicted Spectrum and Interpretation

The molecule has five unique carbon atoms, and thus five signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C3 | ~160 - 162 | Attached to the amino group and a ring nitrogen, this carbon is significantly deshielded. In 3-amino-6-chloropyridazine, the C3 carbon appears at 160.7 ppm, providing a strong reference point.[9] |

| C6 | ~155 - 158 | Attached to the methyl group and a ring nitrogen, this carbon is also strongly deshielded, but slightly less so than C3 due to the weaker electronic effect of the methyl group compared to the amino group. |

| C5 | ~128 - 130 | This CH carbon is adjacent to the methyl-substituted C6. Its chemical shift is expected to be in the typical aromatic region for pyridazines. |

| C4 | ~115 - 118 | This CH carbon is adjacent to the amino-substituted C3. The strong electron-donating effect of the amino group shields this carbon, shifting it significantly upfield. A similar upfield shift is seen in other aminopyridines and pyridazines. |

| CH₃ | ~20 - 22 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring. |

Infrared (IR) Spectroscopic Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent technique for identifying the presence of specific functional groups.

Expertise & Causality: Experimental Protocol

As this compound is a solid at room temperature, a method for solid sample analysis must be used.[1] The potassium bromide (KBr) pellet method is a robust and widely used technique.

Caption: Workflow for preparing a solid sample using the KBr pellet method.

Protocol: IR Data Acquisition (KBr Pellet Method)

-

Grinding: Add approximately 1-2 mg of this compound to a clean agate mortar.[1]

-

Mixing: Add about 100-200 mg of dry, spectroscopic-grade KBr powder.

-

Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as an inert matrix to hold the sample.[1] The fine grinding is essential to reduce scattering of the IR beam, which would otherwise lead to a poor-quality spectrum.

-

-

Pellet Formation: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted Spectrum and Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Interpretation |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) | The presence of two distinct peaks in this region is a definitive indicator of a primary amine (-NH₂).[10] One peak corresponds to the asymmetric stretch and the other to the symmetric stretch. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the aromatic nature of the pyridazine ring.[11][12] |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak | Absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds of the sp³-hybridized methyl group.[12] |

| N-H Scissoring (Bending) | ~1620 - 1650 | Medium to Strong | This bending vibration for primary amines is a reliable indicator and appears in the double-bond region of the spectrum.[13] |

| C=N and C=C Ring Stretch | 1400 - 1600 | Medium to Strong | The pyridazine ring will exhibit several complex stretching vibrations in this region, which are characteristic of the aromatic system. |

| Fingerprint Region | < 1400 | Complex Pattern | This region contains a complex series of absorptions from C-C single bond stretches, C-N stretches, and various bending vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a valuable fingerprint for identification.[10][14] |

Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expertise & Causality: Experimental Protocol

Electron Ionization (EI) is a common and effective ionization method for relatively small, volatile organic molecules.

Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).

-

Rationale: 70 eV is a standard energy that provides sufficient energy to ionize and fragment the molecule in a reproducible manner, creating a characteristic fragmentation pattern that can be compared across different instruments.[15]

-

-

Analysis: Separate the resulting positively charged ions (the molecular ion and fragment ions) based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation and Interpretation

The mass spectrum is a plot of ion abundance versus m/z.

-

Molecular Ion (M⁺˙): The most important peak is the molecular ion peak, which corresponds to the intact molecule with one electron removed. For this compound (C₅H₇N₃), the exact mass is 109.0640. The EI-MS spectrum will show a strong molecular ion peak at m/z = 109 . The odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Proposed Fragmentation Pathway:

The energetically unstable molecular ion will undergo fragmentation to form more stable ions. The fragmentation of pyridazine isomers is known to involve ring cleavage.[16]

Caption: Proposed primary fragmentation pathways for this compound.

-

[M - HCN]⁺˙ (m/z = 82): A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide.

-

[M - N₂]⁺˙ (m/z = 81): The pyridazine ring can undergo cleavage with the expulsion of a neutral nitrogen molecule.

-

Loss of Methyl Radical: Loss of a methyl radical (·CH₃) from the molecular ion would produce a fragment at m/z = 94 .

-

Further Fragmentation: These primary fragments can undergo further decomposition, such as the loss of another HCN molecule, leading to smaller fragments and a complex, characteristic pattern in the lower mass region of the spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, grounded in the established principles of spectroscopy and justified by comparison with related structures, offers a robust framework for researchers. The ¹H NMR spectrum confirms the substitution pattern and proton connectivity, while the ¹³C NMR identifies all unique carbon environments. IR spectroscopy provides definitive evidence for the primary amine and aromatic ring functional groups. Finally, mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation pathways. Together, these techniques deliver an unambiguous characterization essential for advancing research and development involving this valuable chemical entity.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 8. Pyridazin-3-amine(5469-70-5) 1H NMR spectrum [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-6-methylpyridazine

Abstract

3-Amino-6-methylpyridazine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of pharmacologically active agents.[1] Its utility in drug discovery, from selective CB2 agonists to novel cancer therapeutics, underscores the critical need for a comprehensive understanding of its physicochemical properties.[2] This guide provides an in-depth analysis of the aqueous and organic solubility, as well as the chemical stability, of this compound. We present not just foundational data but also the underlying principles and detailed, field-tested protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility, empowering researchers to confidently assess and manage this key intermediate throughout the drug development lifecycle.

Introduction: The Strategic Importance of this compound

Pyridazine scaffolds are integral to a multitude of compounds exhibiting potent biological activities, including antiviral, hypotensive, and anticancer properties.[3] Within this class, this compound (CAS 18591-82-7) has emerged as a particularly valuable precursor.[4] Its unique electronic and structural features—a basic amino group ripe for derivatization and a nucleophilic pyridazine ring system—make it a versatile starting material for complex molecular architectures.

A thorough characterization of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. These parameters directly influence:

-

Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in reaction media is crucial for achieving optimal conversion rates and minimizing side-product formation.

-

Purification Efficiency: Knowledge of solubility in various solvent systems dictates the choice of crystallization or chromatographic purification strategies.[1]

-

Formulation Development: The aqueous solubility and stability at different pH values are critical determinants for developing viable oral or parenteral dosage forms.

-

Analytical Method Development: Understanding the molecule's degradation profile is essential for creating stability-indicating analytical methods capable of separating the parent compound from its potential degradants.

-

Storage and Shelf-Life: Defining the conditions under which the compound remains stable ensures the integrity of the material from procurement to final product synthesis.

This guide is structured to provide both the theoretical framework and the practical, step-by-step methodologies required to comprehensively profile this compound.

Core Physicochemical Properties

A baseline understanding of the intrinsic properties of this compound is the first step in predicting its behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃ | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Appearance | White to very dark red/brown solid | [3][4] |

| Melting Point | 222-225 °C | [3][5] |

| Boiling Point | 319 °C | [3] |

| pKa (Predicted) | 5.48 ± 0.10 | [3] |

| XLogP3 (Predicted) | -0.1 | [5] |

The predicted pKa of ~5.48 is of particular importance.[3] This value, corresponding to the protonation of the pyridazine ring system or the exocyclic amino group, indicates that the molecule's charge state—and therefore its aqueous solubility—will be highly dependent on pH. Below this pKa, the molecule will exist predominantly in its protonated, more water-soluble cationic form. The negative XLogP3 value further suggests a degree of hydrophilicity.[5]

Solubility Profile: A Quantitative Approach

While qualitatively described as "sparingly soluble in water," a quantitative assessment across a range of pharmaceutically relevant solvents is essential for process chemistry and formulation. For structurally related compounds like 6-chloropyridazin-3-amine, solubility has been shown to increase with temperature in solvents such as methanol, ethanol, acetone, and ethyl acetate.[6] A similar trend can be anticipated for this compound.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the gold-standard shake-flask method (in accordance with OECD Guideline 105) for determining equilibrium solubility. The causality behind this choice is its reliability and ability to ensure true equilibrium is reached, providing definitive solubility data.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected test solvents (e.g., Water, pH 2.0 HCl buffer, pH 7.4 PBS, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C and/or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic check (sampling at 24, 48, and 72 hours) is recommended for a new compound to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow undissolved solid to settle. For colloidal suspensions, centrifugation at the same temperature is required.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5). Calculate the concentration in the original supernatant by back-calculation.

-

Data Reporting: Express solubility in mg/mL and mol/L. The experiment should be performed in triplicate for each solvent.

Data Presentation: Expected Solubility Profile

| Solvent System | Temperature (°C) | Expected Solubility (Qualitative) | Rationale |

| 0.1 M HCl (pH ~1) | 25 | High | Protonation below pKa (~5.48) forms a soluble salt. |

| Phosphate Buffer (pH 7.4) | 25 | Low to Moderate | The molecule is predominantly in its less soluble free base form. |

| Water | 25 | Sparingly Soluble | Consistent with literature and its neutral state.[7] |

| Methanol / Ethanol | 25 | Soluble | Polar protic solvents capable of hydrogen bonding. |

| Dichloromethane | 25 | Soluble | Used as an elution solvent in purification.[1] |

| Ethyl Acetate | 25 | Moderately Soluble | Used as an extraction solvent.[1] |

| n-Hexane | 25 | Poorly Soluble | Non-polar solvent with weak interactions with the polar analyte. |

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is a regulatory requirement and a cornerstone of robust drug development.[8] Forced degradation studies, or stress testing, are deliberately performed under harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways. This information is crucial for developing stability-indicating methods and establishing appropriate storage conditions. The recommended storage for this compound is in a dark, dry place at room temperature, suggesting potential sensitivity to light and hydrolysis.

Logical Workflow for a Forced Degradation Study

The following diagram outlines a systematic approach to stress testing, ensuring all likely degradation pathways are investigated.

References

- 1. This compound | 18591-82-7 [chemicalbook.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 18591-82-7 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Quantum Chemical Calculations for 3-Amino-6-methylpyridazine: A Technical Guide for Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 3-Amino-6-methylpyridazine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Pyridazine derivatives are recognized for their diverse physiological activities, including antiviral, hypotensive, and anticancer properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will delve into the rationale behind methodological choices, ensuring a self-validating system for obtaining reliable computational data. The core of this guide focuses on Density Functional Theory (DFT), a widely used and robust method for studying the electronic structure and properties of molecules in drug discovery.[4][5]

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a crucial scaffold in the design of novel therapeutic agents.[3] Its unique physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and electronic characteristics, make it a versatile building block for interacting with biological targets.[3] Understanding the molecule's electronic structure, reactivity, and conformational preferences at a quantum mechanical level is paramount for rational drug design.

Quantum chemical calculations provide invaluable insights into:

-

Molecular Geometry and Stability: Determining the most stable three-dimensional arrangement of atoms.

-

Electronic Properties: Mapping the electron density, identifying regions susceptible to electrophilic or nucleophilic attack, and calculating molecular orbital energies (HOMO and LUMO).[6][7]

-

Reactivity Descriptors: Quantifying global and local reactivity through parameters like chemical hardness, softness, and electrophilicity index.[6][8]

-

Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) to aid in experimental characterization.

This guide will walk you through the process of obtaining these critical parameters for this compound, empowering you to make more informed decisions in your drug discovery pipeline.

Theoretical Foundations: Choosing the Right Computational Approach

While various quantum chemical methods exist, including Hartree-Fock and semi-empirical methods, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency for molecules of this size.[4][5][9]

-

Hartree-Fock (HF) Theory: This foundational ab initio method provides a good starting point but neglects electron correlation, which can be significant for accurate energy predictions.[4][10]

-

Semi-empirical Methods (e.g., AM1, PM3): These methods are computationally very fast and suitable for large systems, but their accuracy is limited by the empirical parameters used.[11][12][13]

-

Density Functional Theory (DFT): DFT incorporates electron correlation through an exchange-correlation functional, providing results that are often comparable to more computationally expensive methods.[4][9]

For our study of this compound, we will employ DFT, as it is a well-established and reliable method for investigating the properties of heterocyclic compounds in medicinal chemistry.[6][7][8][14]

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian.[15]

Step 1: Molecular Structure Preparation

The initial step involves creating an approximate 3D structure of this compound. This can be accomplished using molecular building software such as Avogadro or GaussView.[15][16]

Protocol:

-

Open the molecular modeling software.

-

Construct the this compound molecule by assembling the pyridazine ring and adding the amino and methyl substituents at the appropriate positions (3 and 6, respectively).

-

Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics to obtain a reasonable starting structure.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.[17][18]

Protocol:

-

Create an input file for your quantum chemistry software. This file will specify the calculation type, theoretical method, basis set, and the initial molecular coordinates.

-

Specify the calculation type: Opt (for optimization).[17]

-

Choose the theoretical method: We will use the B3LYP functional, a popular and well-validated hybrid functional for organic molecules.[6][7][19]

-

Select a basis set: The 6-31G(d,p) basis set provides a good balance between accuracy and computational cost for molecules containing first and second-row atoms.[20] It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to describe the shape of the electron density more accurately.

-

Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system.[18]

Step 3: Frequency Analysis

A frequency calculation is crucial for two reasons:

-

To confirm that the optimized geometry is a true minimum on the potential energy surface. A true minimum will have no imaginary frequencies.[21][22] A transition state will have exactly one imaginary frequency.[21]

-

To obtain thermodynamic properties and predict the vibrational (IR) spectrum.

Protocol:

-

Use the optimized geometry from the previous step as the input for the frequency calculation.

-

Specify the calculation type: Freq.[23]

-

Use the same theoretical method and basis set as in the geometry optimization (B3LYP/6-31G(d,p)). It is critical to use the same level of theory for both optimization and frequency calculations to ensure meaningful results.[23]

-

Run the calculation.

The output will provide a list of vibrational frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a stable minimum.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed, you can proceed to calculate various electronic and reactivity properties. These are typically part of the standard output from the geometry optimization and frequency calculations.

Key Properties to Analyze:

-

Total Energy: The electronic energy of the optimized molecule.

-

Dipole Moment: A measure of the molecule's overall polarity.

-

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[24]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability.[6][7]

-

Global Reactivity Descriptors: These can be calculated from the HOMO and LUMO energies:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = χ2 / (2η)

-

Visualization and Data Presentation

Clear visualization of the computational workflow and results is essential for interpretation and communication.

Computational Workflow Diagram

Caption: Computational workflow for quantum chemical analysis of this compound.

Molecular Structure and Orbitals

Caption: Schematic of this compound and its frontier molecular orbitals.

Summary of Calculated Properties

| Property | Symbol | Calculated Value (a.u.) | Calculated Value (eV) |

| Total Energy | Etotal | Value from output | Value x 27.2114 |

| HOMO Energy | EHOMO | Value from output | Value x 27.2114 |

| LUMO Energy | ELUMO | Value from output | Value x 27.2114 |

| HOMO-LUMO Gap | ΔE | Calculated | Calculated |

| Dipole Moment | µ | Value from output (Debye) | - |

| Ionization Potential (approx.) | I | Calculated | Calculated |

| Electron Affinity (approx.) | A | Calculated | Calculated |

| Electronegativity | χ | Calculated | Calculated |

| Chemical Hardness | η | Calculated | Calculated |

| Electrophilicity Index | ω | Calculated | Calculated |

Note: The actual values would be populated from the output of the quantum chemical calculations.

Conclusion and Future Directions

This guide has provided a robust and scientifically grounded framework for conducting quantum chemical calculations on this compound. By following the detailed protocols, researchers can obtain reliable data on the molecule's structure, stability, and electronic properties. These computational insights are invaluable for understanding structure-activity relationships, predicting metabolic stability, and guiding the design of more potent and selective drug candidates.

Future computational studies could expand upon this work by:

-

Investigating intermolecular interactions: Modeling the binding of this compound to its biological target using methods like Quantum Mechanics/Molecular Mechanics (QM/MM).[5]

-

Exploring excited state properties: Using Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra and understand photochemical behavior.

-

Performing molecular dynamics simulations: To study the conformational dynamics and solvation effects of the molecule.

By integrating these advanced computational techniques, the role of quantum chemistry in accelerating the drug discovery process will continue to expand, leading to the development of novel and more effective therapeutics.

References

- 1. This compound | 18591-82-7 [chemicalbook.com]

- 2. This compound CAS#: 18591-82-7 [m.chemicalbook.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions | MDPI [mdpi.com]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media | GSC Advanced Research and Reviews [gsconlinepress.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. [PDF] Density Functional Theory Investigation of The Physical Properties of Dicyano Pyridazine Molecules | Semantic Scholar [semanticscholar.org]

- 9. rroij.com [rroij.com]

- 10. hj.hi.is [hj.hi.is]

- 11. grokipedia.com [grokipedia.com]

- 12. Semiempirical Methods [cup.uni-muenchen.de]

- 13. Semi-empirical quantum chemistry method - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. pythongui.org [pythongui.org]

- 17. gaussian.com [gaussian.com]

- 18. basic considerations in geometry optimization [cup.uni-muenchen.de]

- 19. iiste.org [iiste.org]

- 20. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 21. echemi.com [echemi.com]

- 22. gaussian.com [gaussian.com]

- 23. gaussian.com [gaussian.com]

- 24. Molecular orbital theory applied to the study of nonsteroidal anti-inflammatory drug efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-6-methylpyridazine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Amino-6-methylpyridazine for Research and Development

Introduction

This compound (CAS No: 18591-82-7) is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical industries. As a substituted pyridazine, it serves as a crucial building block and intermediate in the synthesis of a wide array of novel compounds with potential therapeutic activities, including antiviral, hypotensive, and anticancer properties.[1]

Given its role in drug discovery and development, researchers, scientists, and laboratory professionals will inevitably handle this compound. While it is a valuable reagent, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive, in-depth overview of the safety and handling precautions for this compound, grounded in established safety data and best laboratory practices. The objective is to empower scientific professionals with the knowledge to mitigate risks, ensure personal safety, and maintain a secure research environment.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the compound's identity and physical characteristics. These properties influence storage, handling techniques, and emergency response.

| Property | Value | Source(s) |

| CAS Number | 18591-82-7 | [2][3] |

| Molecular Formula | C₅H₇N₃ | [2][4] |

| Molecular Weight | 109.13 g/mol | [2] |

| Synonyms | 6-Methylpyridazin-3-amine, 6-Methyl-3-pyridazinamine | [3][5] |

| Appearance | Very dark red/brown solid | [1][5] |

| Melting Point | 222-223 °C | [1] |

| Boiling Point | 319 °C | [1] |

| Density | 1.155 g/cm³ | [1] |

| Flash Point | 173 °C | [1] |

| Storage Temperature | Room Temperature; Keep in a dark, dry place | [1] |

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary precautions.

GHS Classification

| Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501 |

Toxicological Rationale and Risk Perspective

The GHS classification stems from the chemical reactivity of the amino and pyridazine functional groups. As a solid, the primary route of exposure is through the inhalation of dust or direct contact with skin and eyes.

-

Respiratory Irritation (H335): Fine particulates of the compound can be easily inhaled, leading to irritation of the nasal passages, throat, and lungs.[3] The causality lies in the basic nature of the amine group and the overall reactivity of the heterocyclic system, which can disrupt respiratory tract tissues.

-

Skin and Eye Irritation (H315, H319): Direct contact can cause localized inflammation, redness, and discomfort.[3] The compound can react with moisture on the skin or in the eyes, leading to an irritating effect. Prolonged or repeated exposure may exacerbate this condition.

Proactive Risk Assessment Workflow

A self-validating safety protocol begins with a systematic risk assessment. The goal is to identify potential exposures and implement robust control measures before any experimental work begins. This workflow ensures that risks are methodically addressed.

Caption: Proactive Risk Assessment Workflow.

Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment, the laboratory environment itself must be engineered for safety. This follows the established hierarchy of controls, prioritizing the removal or control of hazards at the source.

-

Primary Engineering Control - Chemical Fume Hood: All handling of this compound solid, especially weighing and transferring, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The hood's constant airflow captures and exhausts fine dust, preventing respiratory exposure.

-

Secondary Engineering Controls: The laboratory must be equipped with easily accessible and fully functional emergency eyewash stations and safety showers.[8] This ensures immediate decontamination in the event of accidental contact.

-

Administrative Controls:

-

Designated Areas: Clearly mark areas where this compound is stored and handled.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS).

-

Workplace Hygiene: Strictly prohibit eating, drinking, and smoking in the laboratory to prevent accidental ingestion.[8][9]

-

Standard Operating Protocol: Safe Handling and Use

This section provides a step-by-step methodology for the safe handling of this compound.

Required Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn correctly at all times.

| Protection Type | Specification and Usage Notes |

| Eye and Face | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles during splash-prone operations.[8] |

| Hand | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[6][10] |

| Body | A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[6] |

| Respiratory | A NIOSH-approved respirator may be required for large-scale operations or in case of ventilation failure. Use should be based on a formal risk assessment.[8] |

Step-by-Step Handling Procedure

-

Preparation:

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

Don all required PPE as specified in Table 4.1.

-

Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the hood.

-

-

Weighing and Transfer:

-

Retrieve the stock container of this compound and place it inside the fume hood.

-

Open the container slowly to avoid creating airborne dust.

-

Use a clean spatula to carefully transfer the desired amount of the solid onto a weigh boat on a tared balance. Perform this action deep within the hood to maximize fume capture.

-

Close the stock container tightly immediately after use.

-

-

Use in Reactions:

-

Carefully add the weighed solid to the reaction vessel. If dissolving, add the solvent to the solid slowly to minimize splashing.

-

Ensure all manipulations of the open reaction vessel occur within the fume hood.

-

-

Post-Handling Decontamination:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel, being careful not to generate dust. Dispose of cleaning materials as hazardous waste.

-

Remove gloves using the proper technique and dispose of them.

-

Wash hands thoroughly with soap and water after exiting the laboratory.[3]

-

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

| Exposure Route | Immediate Action Required |

| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[3] |

Accidental Release (Spill) Response

For a minor solid spill (<5g) within a fume hood:

Caption: Minor Spill Response Workflow.

For larger spills, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]

Fire Response

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3]

-

Hazards from Combustion: The compound is not highly flammable, but containers may burn.[9] Thermal decomposition can release toxic and corrosive fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[8]

-

Firefighter Protection: Responders must wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[3][8]

Waste Management and Disposal

Proper disposal is a critical step in the chemical lifecycle, essential for environmental protection and regulatory compliance.

-

Principle of Segregation: Never dispose of this compound or its waste down the drain or in regular trash.[9][11]

-

Waste Collection:

-

Collect all solid waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealable hazardous waste container.

-

Collect solutions containing the compound in a separate, compatible, and labeled liquid hazardous waste container.

-

-

Final Disposal:

Conclusion

This compound is a compound with significant utility in modern chemical research. Its safe use is entirely achievable through a combination of robust engineering controls, diligent administrative oversight, correct use of PPE, and strict adherence to established protocols. By understanding the "why" behind each safety measure—from its irritant properties to its disposal requirements—researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work. This guide serves as a technical framework; it must be supplemented by site-specific risk assessments and a continuous commitment to a culture of safety.

References

- 1. This compound CAS#: 18591-82-7 [m.chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

potential biological activities of 3-Amino-6-methylpyridazine

An In-depth Technical Guide to the Potential Biological Activities of 3-Amino-6-methylpyridazine

Foreword: The Pyridazine Core in Modern Medicinal Chemistry

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with a significant majority of new drugs incorporating these structural motifs.[1] Among them, the pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out for its broad spectrum of physiological activities.[2][3] Pyridazine derivatives have been successfully developed as antiviral, hypotensive, cardiotonic, and anticancer agents.[3] This guide focuses on a specific, yet highly significant, member of this family: this compound. While often recognized as a crucial pharmaceutical intermediate, its intrinsic biological potential and its role as a scaffold for drug discovery merit a deeper, more technical exploration.[2] This document serves as a guide for researchers, scientists, and drug development professionals, synthesizing current knowledge and providing field-proven insights into the potential therapeutic applications of this versatile molecule.

Molecular Profile and Synthetic Accessibility

Before delving into its biological activities, understanding the fundamental characteristics of this compound is essential.

-

Chemical Name: 6-Methylpyridazin-3-amine[4]

-

CAS Number: 18591-82-7

-

Molecular Formula: C₅H₇N₃

-

Molecular Weight: 109.13 g/mol

-

Structure:

The accessibility of a compound is paramount for extensive research and development. This compound can be synthesized through established chemical routes, a common method involves the reaction of 3-chloro-6-methylpyridazine with ammonium hydroxide, often catalyzed by a copper salt.[2][3] This straightforward synthesis makes it a readily available starting material for the generation of diverse chemical libraries.

Protocol 1: Representative Synthesis of this compound

This protocol is adapted from established patent literature and provides a foundational method for laboratory-scale synthesis.[2][3] The causality behind this choice of reaction lies in the nucleophilic aromatic substitution mechanism, where the amino group from ammonium hydroxide displaces the chloro substituent on the pyridazine ring. The copper(II) sulfate acts as a catalyst to facilitate this transformation, which often requires elevated temperatures to overcome the activation energy barrier.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed pressure vessel, combine 3-chloro-6-methylpyridazine (4.0 mmol), 30% ammonium hydroxide (NH₄OH) solution (3 mL), and copper(II) sulfate pentahydrate (0.2 mmol).

-

Heating: Stir the mixture vigorously at 120 °C for 40 hours. The sealed vessel is necessary to maintain the pressure and prevent the evaporation of the volatile ammonia.

-

Work-up: After cooling the reaction mixture to room temperature, partition it between ethyl acetate (EtOAc) and brine. The brine wash helps to remove inorganic salts and water-soluble impurities.

-

Extraction: Extract the aqueous layer multiple times (e.g., five times) with EtOAc to maximize the recovery of the product, which has moderate polarity.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, using a gradient elution of 0-10% methanol in dichloromethane, to isolate the pure this compound as a white solid.[2][3]

Anticancer Potential: A Scaffold for Antiproliferative Agents

The pyridazine scaffold is a well-established pharmacophore in oncology research.[5][6] While direct studies on the parent this compound are limited, extensive research on its 3,6-disubstituted derivatives provides compelling evidence of its potential as a foundational structure for novel anticancer agents.[7]

Mechanism of Action: Targeting Cell Cycle and Signaling Pathways

Research into pyridazine derivatives has revealed multiple mechanisms of antiproliferative activity. A prominent strategy involves the inhibition of key enzymes that regulate cell growth and survival.

-

Cyclin-Dependent Kinase (CDK) Inhibition: A series of 3,6-disubstituted pyridazines has demonstrated potent inhibitory activity against CDK2.[7] CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis.

-

VEGFR Kinase Inhibition: Other pyridazine-containing compounds have been shown to target Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5] VEGFRs are crucial for angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. Inhibiting VEGFR kinase activity can starve the tumor, impeding its growth and metastasis.

-

Inhibition of Key Signaling Pathways: Derivatives of the related 3-Amino-6-chloropyridazine have been shown to inhibit critical cancer cell signaling pathways like the p44/42 MAPK (Erk1/2) and Akt pathways, which are central to cell proliferation and survival.[6]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. This compound | 18591-82-7 [chemicalbook.com]

- 3. This compound CAS#: 18591-82-7 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 3-Amino-6-methylpyridazine derivatives

An In-depth Technical Guide to the Synthesis and Application of 3-Amino-6-methylpyridazine Derivatives

Abstract

The 3-aminopyridazine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] This guide provides an in-depth exploration of this compound and its derivatives, compounds that have demonstrated significant potential across multiple pharmacological domains. We will dissect the synthetic pathways for the creation and functionalization of this core structure, delve into its prominent biological activities with a focus on anticancer and antimicrobial applications, and provide detailed, field-proven experimental protocols for both synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile heterocyclic system.

The 3-Aminopyridazine Core: A Privileged Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key feature in numerous biologically active molecules.[2][3] The this compound variant (CAS 18591-82-7) offers a particularly valuable starting point for drug discovery.[1][4] Its structure features a robust, dual hydrogen-bonding capacity and a significant dipole moment, which facilitates crucial drug-target interactions like π-π stacking.[1] These physicochemical properties underpin its role as a versatile intermediate for synthesizing compounds with applications ranging from antiviral and anticancer to hypotensive and cardiotonic agents.[2][4] Notably, the 3-aminopyridazine core is present in FDA-approved drugs such as the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib, highlighting its clinical significance.[1]

Synthesis and Functionalization Strategies

The derivatization of the this compound scaffold is primarily achieved through two main avenues: substitution at the 6-position (often starting from a halogenated precursor) and modification of the 3-amino group.

Core Synthesis and C-6 Arylation via Suzuki-Miyaura Cross-Coupling

A common and powerful method for creating diverse 3-amino-6-arylpyridazine derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] The typical workflow begins with the synthesis of a halogenated precursor, 3-amino-6-chloropyridazine, from the commercially available 3,6-dichloropyridazine.[7][8] This intermediate is then coupled with a variety of arylboronic acids to install diverse substituents at the C-6 position, enabling extensive structure-activity relationship (SAR) studies.[6][9]

The general workflow can be visualized as follows:

Caption: General synthetic workflow for 3-amino-6-arylpyridazines.

N-Acylation of the 3-Amino Group

The amino group at the C-3 position is a prime site for functionalization, most commonly through acylation. This reaction involves treating the 3-amino-6-substituted pyridazine with an acid anhydride or acyl chloride to form the corresponding N-substituted carboxamide derivative. This modification can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its biological activity.[10]

Detailed Protocol 1: Synthesis of a 3-Amino-6-arylpyridazine Derivative

This protocol details the synthesis of a representative 3-amino-6-arylpyridazine via Suzuki-Miyaura coupling, adapted from established methodologies.[5][7]

Materials:

-

3-Amino-6-chloropyridazine

-

Arylboronic acid (1.2 equivalents)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (2 equivalents)

-

1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Reaction vessel, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine 3-amino-6-chloropyridazine (1 equivalent), the selected arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Solvent Addition: Add the DME/water solvent mixture to the vessel.

-

Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[7]

-

Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%) to the reaction mixture.

-

Reaction: Equip the vessel with a condenser and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the 3-amino-6-chloropyridazine starting material is fully consumed.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to yield the pure 3-amino-6-arylpyridazine product.[7]

Pharmacological Profile and Biological Activities

Derivatives of this compound exhibit a remarkable breadth of biological activities, with extensive research focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

The pyridazine scaffold is a privileged structure in oncology, with numerous derivatives showing potent antiproliferative effects.[3][11] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[3]

Mechanism of Action: Kinase Inhibition Many pyridazine-based compounds function as ATP-competitive inhibitors of protein kinases. The nitrogen-rich heterocycle can form key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, leading to the blockade of downstream signaling required for tumor cell proliferation and survival.[3][12] Targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase (JNK), and others.[12][13]

Caption: Mechanism of action for pyridazine derivatives as kinase inhibitors.

Quantitative Data on Anticancer Activity The cytotoxic potential of pyridazine derivatives has been quantified against numerous cancer cell lines. Below is a summary of representative data.

| Compound Class / ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 10l | A549 (Lung) | GI₅₀ | 1.66 | [12] |

| HT29 (Colon) | GI₅₀ | 3.32 | [12] | |

| A498 (Kidney) | GI₅₀ | 2.59 | [12] | |

| Related Thio-Derivatives | A549 (Lung) | IC₅₀ | 1.98 | [14] |

| Hep3B (Hepatoma) | IC₅₀ | 2.34 | [14] | |

| PC3 (Prostate) | IC₅₀ | 2.56 | [14] |

Note: GI₅₀ is the concentration for 50% growth inhibition; IC₅₀ is the concentration for 50% inhibition of viability.

Furthermore, compound 9e , a 3,6-disubstituted pyridazine, demonstrated broad-spectrum activity in the NCI-60 screen, with growth inhibition percentages of 97.91% against the A498 renal cancer line and 91.82% against the SNB-75 CNS cancer line.[13]

Antimicrobial Activity